molecular formula C12H15N3O2 B1309882 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol CAS No. 878668-47-4

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol

Cat. No.: B1309882
CAS No.: 878668-47-4
M. Wt: 233.27 g/mol
InChI Key: IPNAHQWRBPXANI-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of imidazole-based pharmaceuticals and research compounds that began gaining prominence in the mid-20th century. The conceptual framework for this compound's design can be traced to the recognition that imidazole derivatives exhibit remarkable versatility in biological systems, serving as essential components in numerous enzymatic processes and therapeutic applications. The integration of aminophenoxy moieties with imidazole rings represents a sophisticated approach that developed from early observations that phenolic compounds could enhance the bioavailability and receptor binding characteristics of nitrogen-containing heterocycles. Historical precedents for similar structural motifs can be found in the development of various therapeutic agents where the combination of aromatic ether linkages with imidazole cores proved successful in achieving desired pharmacological profiles. The specific arrangement present in this compound reflects the culmination of systematic structure-activity relationship studies that identified the optimal spacing and substitution patterns for achieving specific molecular interactions. The compound's creation date of 2006 in chemical databases indicates its relatively recent addition to the growing library of imidazole derivatives being investigated for various applications. This timing coincides with advances in computational chemistry and high-throughput screening methodologies that enabled more sophisticated approaches to molecular design and synthesis.

Properties

IUPAC Name

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAHQWRBPXANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424594
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878668-47-4
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 4-Amino-phenoxy Moiety

The 4-amino-phenoxy group is typically introduced by nucleophilic aromatic substitution or by coupling reactions involving 4-nitrophenol derivatives followed by reduction to the amino group. The phenoxy linkage is formed by reacting 4-aminophenol or its protected derivatives with the propan-2-ol intermediate bearing a good leaving group (e.g., halide). This reaction is often performed in the presence of a base such as potassium carbonate in solvents like 1,4-dioxane or DMF.

Assembly of the Propan-2-ol Backbone

The propan-2-ol backbone can be constructed by reacting epichlorohydrin with imidazole to form 3-imidazol-1-yl-propan-2-ol, which then undergoes etherification with 4-aminophenol to yield the target compound. Alternatively, the propan-2-ol moiety can be introduced by reduction of a corresponding ketone intermediate or by ring-opening of epoxides with nucleophiles.

Purification and Crystallization

The final compound is purified by recrystallization or solvent-anti solvent techniques using solvents such as methanol, dichloromethane, or water. Amorphous or crystalline forms can be obtained depending on the solvent system and conditions used. For example, dissolving the compound in a polar aprotic solvent followed by addition to water and subsequent slurring can yield an amorphous form, while recrystallization from methanol/dichloromethane mixtures can produce crystalline forms.

Detailed Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature Time Notes
Imidazole alkylation 1H-imidazole + epichlorohydrin DMF, THF 5–10 °C 3–5 hours Controlled temperature to avoid side reactions
Phenoxy ether formation 4-aminophenol + alkyl halide intermediate + base 1,4-dioxane, DMF 25–40 °C Several hours Potassium carbonate as base
Reduction/functionalization Ketone intermediate reduction or epoxide ring opening Alcoholic solvents, polar aprotic Ambient to reflux Variable Selective reduction to propan-2-ol
Purification Recrystallization, solvent-anti solvent technique Methanol, dichloromethane, water Ambient Variable Amorphous or crystalline forms possible

Research Findings and Optimization

  • The use of polar aprotic solvents such as DMF and THF enhances nucleophilic substitution efficiency for imidazole alkylation.
  • Bases like potassium carbonate facilitate ether bond formation between the phenol and the propanol intermediate.
  • Temperature control is critical during the alkylation step to minimize side reactions and improve yield.
  • Purification methods influence the physical form of the compound, which can affect its solubility and bioavailability.
  • The process can be adapted to produce amorphous or crystalline forms by varying solvent systems and crystallization conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of propan-2-ol derivatives with aromatic and heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Key Observations from Comparative Analysis

Substituent Impact on Solubility: The target compound’s 4-aminophenoxy group and dihydrochloride salt confer higher aqueous solubility compared to analogs with lipophilic substituents like 3,5-difluorophenoxy (compound 7, ) or 4-chlorophenyl (compound 27088-35-3, ). Morpholino-substituted analogs (e.g., compound 9, ) achieve moderate solubility through polar tertiary amine groups.

Metabolic Stability :

  • Fluorinated analogs (e.g., compound 7, ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, reducing cytochrome P450-mediated oxidation.

Binding Affinity and Selectivity :

  • The imidazole ring in the target compound may engage in hydrogen bonding or π-π stacking, similar to benzoimidazol derivatives (e.g., compound 25, ). However, benzoimidazol’s larger aromatic system could improve receptor binding but reduce selectivity.

The methyl group in compound 25 () balances steric effects while maintaining electronic compatibility for target engagement.

Biological Activity

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is a compound characterized by its unique chemical structure, which includes an imidazole ring and a phenoxy group. This combination grants it significant potential for various biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is C16H19N3O2, with a molecular weight of approximately 283.34 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to bind to active sites of enzymes, potentially inhibiting their activity. Simultaneously, the aminophenoxy group can interact with receptor sites, modulating their functions and affecting various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as a lead compound for developing new antimicrobial agents. Its structural features allow it to interact effectively with microbial targets.
  • Anticancer Properties : There is evidence suggesting that this compound may also possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems. A comparative analysis with similar compounds reveals that the presence of both the imidazole and phenoxy functionalities enhances its biological activity:

Compound NameStructural FeaturesBiological Activity
4-Amino phenolPhenolic structure with an amino groupAntimicrobial, anti-inflammatory
Imidazole derivativesContains an imidazole ringAntifungal, anticancer
1-(4-Hydroxyphenyl)-3-imidazolylpropanolSimilar backbone but different functional groupsAntimicrobial
2-(4-Aminophenoxy)acetamideAcetamide derivative of phenoxyAnticancer

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of functional groups in drug design.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its utility as a novel antimicrobial agent .
  • Cancer Research : In cellular models, the compound was found to induce apoptosis in cancer cells, demonstrating its potential as an anticancer therapeutic. Further studies are required to elucidate the precise mechanisms involved .

Q & A

Q. What are the established synthetic routes for 1-(4-amino-phenoxy)-3-imidazol-1-yl-propan-2-ol, and what critical parameters influence yield?

A common method involves multi-step condensation reactions. For example, analogous imidazole derivatives are synthesized via reactions between amino alcohols, aldehydes, and ammonium acetate in methanol under reflux (65°C for 12 hours) . Key parameters include:

  • Solvent choice : Polar protic solvents (e.g., methanol) enhance solubility of intermediates.
  • Catalyst : Ammonium acetate facilitates imine formation.
  • Purification : Column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) effectively isolates the product .
  • Characterization : Melting points, FTIR (for hydroxyl and amine groups), and NMR (to confirm regiochemistry) are critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯π bonds and O–H⋯N hydrogen bonds observed in related imidazole derivatives) .
  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the 4-amino-phenoxy group appear as distinct doublets (δ 6.5–7.5 ppm) .
  • FTIR : Peaks at ~3400 cm1^{-1} (O–H/N–H stretch) and ~1600 cm1^{-1} (imidazole C=N) validate functional groups .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for higher yields or purity?

Use Design of Experiments (DoE) to minimize trials while maximizing data output:

  • Factors : Temperature, molar ratios, solvent polarity.
  • Response variables : Yield, purity (HPLC area %).
  • Methods : Central Composite Design (CCD) or Box-Behnken matrices identify optimal conditions. For instance, highlights DoE’s role in reducing experiments by 50% while maintaining robustness in imidazole synthesis .
  • Validation : Confirm optimized conditions via triplicate runs and ANOVA analysis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

  • Cross-validation : Compare NMR-derived coupling constants with X-ray bond angles. For example, intramolecular hydrogen bonds detected via X-ray (e.g., O–H⋯N, 2.8 Å) may explain anomalous NMR shifts .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aligning with experimental data .
  • Alternative techniques : Mass spectrometry (HRMS) verifies molecular weight, while HPLC-MS detects impurities masking true NMR signals .

Q. How do molecular interactions (e.g., hydrogen bonding, π-stacking) influence physicochemical properties like solubility or stability?

  • Crystal packing analysis : In related compounds, O–H⋯N hydrogen bonds (2.7–3.0 Å) stabilize crystal lattices, reducing solubility in non-polar solvents .
  • Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with hydrogen-bonding density.
  • Solubility prediction : LogP calculations (e.g., via ChemDraw) combined with Hansen solubility parameters guide solvent selection .

Q. What computational methods predict the compound’s reactivity or biological activity?

  • Docking studies : AutoDock Vina or Schrödinger Suite simulate binding to target proteins (e.g., fungal CYP51 for imidazole antifungals) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using MOE or RDKit .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .

Methodological Considerations

Q. How to address challenges in scaling up synthesis from milligram to gram scale?

  • Process intensification : Switch batch reactors to flow systems for better heat/mass transfer .
  • Purification : Replace column chromatography with recrystallization (methanol/diethyl ether, 1:1 v/v) for cost efficiency .
  • Byproduct analysis : LC-MS monitors side reactions (e.g., over-alkylation) during scaling .

Q. What advanced characterization techniques differentiate polymorphic forms?

  • PXRD : Identifies distinct crystal phases.
  • DSC : Detects melting point variations (ΔT > 5°C indicates polymorphism).
  • Solid-state NMR : Resolves hydrogen-bonding networks in amorphous vs. crystalline forms .

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